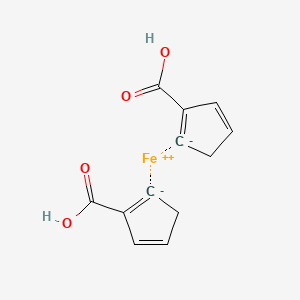

1,1'-Ferrocenedicarboxylicacid

Description

Historical Context of Ferrocene (B1249389) Chemistry in Academic Inquiry

The field of organometallic chemistry was revolutionized by the discovery of ferrocene, Fe(C₅H₅)₂, in 1951. researchgate.netwikipedia.orgacs.org Initially synthesized by independent research groups, its true structure was a source of considerable debate. wikipedia.orgresearchgate.netethz.ch The proposed "sandwich" structure, where an iron(II) ion is located between two parallel cyclopentadienyl (B1206354) rings, was a novel concept at the time. wikipedia.orgacs.orgethz.ch This discovery was so profound that it spurred a rapid expansion of organometallic chemistry and led to the development of new theories to explain its unique bonding and stability. researchgate.netwikipedia.org Ferrocene exhibits exceptional stability; it is not affected by air, water, or strong bases and can be heated to 400 °C without decomposing. wikipedia.org

The significance of this discovery was formally recognized in 1973 when Ernst Otto Fischer and Geoffrey Wilkinson were awarded the Nobel Prize in Chemistry for their independent, pioneering work on the chemistry of organometallic "sandwich compounds". wikipedia.org Over the decades, ferrocene and its derivatives have become a cornerstone of organometallic research, serving as a versatile platform for applications in catalysis, materials science, and medicinal chemistry. researchgate.net The development of methods to functionalize the cyclopentadienyl rings, such as the synthesis of 1,1'-ferrocenedicarboxylic acid, has been crucial in expanding the utility of the ferrocene scaffold. researchgate.netacs.org

Significance of Dicarboxylic Acid Functionality in Metallocene Systems for Advanced Research

The introduction of two carboxylic acid groups onto the ferrocene core, creating 1,1'-ferrocenedicarboxylic acid, dramatically enhances its functionality for advanced research applications. Carboxylic acids are highly versatile functional groups in chemistry, capable of forming strong hydrogen bonds and coordinating to metal centers. aip.orgmetall-mater-eng.com In the context of the ferrocene molecule, this dicarboxylic acid functionality provides several key advantages:

Supramolecular Assembly: The carboxylic acid groups act as powerful hydrogen-bond donors and acceptors. aip.org This allows 1,1'-ferrocenedicarboxylic acid to serve as a programmable building block for the self-assembly of complex, ordered supramolecular structures. nih.govacs.orgrsc.org Researchers have demonstrated its ability to form one-, two-, and even three-dimensional networks through predictable hydrogen bonding patterns with various organic molecules. nih.gov This directed self-assembly is a fundamental approach for creating novel materials with tailored properties at the molecular level. acs.org

Coordination Chemistry and MOFs: The carboxylate groups can be deprotonated to act as ligands, binding to metal ions to form coordination polymers and metal-organic frameworks (MOFs). metall-mater-eng.comrsc.orgrsc.org 1,1'-Ferrocenedicarboxylic acid is an ideal linker molecule for MOFs because it combines the structural rigidity and redox activity of the ferrocene unit with the strong binding capabilities of the carboxylates. rsc.orgrsc.orgnih.gov This has led to the synthesis of novel MOFs with unique architectures and properties. rsc.orgrsc.orgacs.org

Redox Activity and Electron Transfer: The ferrocene core is redox-active, meaning it can easily and reversibly undergo a one-electron oxidation from Fe(II) to Fe(III). wikipedia.orgalfa-chemical.com The presence of the carboxylic acid groups can modulate these electronic properties. This combined functionality is crucial for applications in electrochemistry, where the molecule can be used in sensors or as an electron transfer mediator in catalytic systems. chemimpex.comnih.govhku.hk

Current Research Trajectories for 1,1'-Ferrocenedicarboxylicacid

The unique combination of properties inherent to 1,1'-ferrocenedicarboxylic acid has made it a focal point in several cutting-edge areas of academic research. chemimpex.compubcompare.ai

Metal-Organic Frameworks (MOFs) and Porous Materials: A primary research direction is its use as an organic linker to construct robust and functional MOFs. rsc.orgrsc.org For instance, a porous aluminum-based MOF, Al-MIL-53-FcDC, was synthesized using 1,1'-ferrocenedicarboxylic acid, exhibiting permanent porosity and a BET surface area of 340 m²/g. rsc.org This MOF demonstrated the accessible redox activity of the ferrocene linker, a property maintained over numerous cycles. rsc.org Similarly, a cobalt-based MOF showed promise as a material for supercapacitors and for the adsorption of organic dyes. rsc.org Recent studies in 2024 have also investigated the structural transformation of a cobalt- and ferrocene-based MOF during the oxygen evolution reaction (OER), indicating its role as a precatalyst that restructures into a highly active metal oxyhydroxide phase. acs.org

Supramolecular Chemistry and Materials Science: The ability of 1,1'-ferrocenedicarboxylic acid to form highly ordered structures through hydrogen bonding is another active area of investigation. nih.govacs.orgrsc.org Research has shown that co-dissolving it with polymers like poly(4-vinylpyridine) can lead to supramolecular aggregates with an unprecedented degree of molecular-level ordering. acs.org These ordered materials can exhibit interesting properties, such as enhanced magnetic moments. acs.org Scanning tunneling microscopy studies have visualized the formation of well-defined, chiral, six-molecule clusters on gold surfaces, highlighting its complex self-assembly behavior. aip.org

Sensors and Electrochemical Applications: The compound's electrochemical properties make it a valuable component in the development of advanced sensors, batteries, and supercapacitors. chemimpex.com Its integration into sensor technology allows for the detection of environmental pollutants, leveraging its electroactive nature for enhanced sensitivity. chemimpex.com The reversible redox behavior is also beneficial for creating redox-active coatings and molecular electronic devices. wikipedia.orgchemimpex.compubcompare.ai

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Synonyms | 1,1'-Dicarboxyferrocene | chemimpex.com |

| CAS Number | 1293-87-4 | chemimpex.comsigmaaldrich.com |

| Molecular Formula | C₁₂H₁₀FeO₄ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | 274.05 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Yellow to orange powder/crystals | chemimpex.compubcompare.aichemicalbook.com |

| Melting Point | ≥300 °C | chemicalbook.com |

| Solubility | Soluble in aqueous base; soluble in organic solvents like DMSO and methanol (B129727) | wikipedia.orgaip.orgrsc.org |

Table 2: Selected Research Applications of this compound-Based MOFs

| MOF System | Application | Key Finding | Reference |

|---|---|---|---|

| Al-MIL-53-FcDC | Gas Porosity & Redox Activity | Exhibits a BET surface area of 340 m²/g and maintains reversible redox activity of the ferrocene linker. | rsc.org |

| {[Co₄(FcDCA)₄(bpy)₄(H₂O)₆]·11H₂O}n | Supercapacitors & Dye Adsorption | Achieved a specific capacitance of 446.8 F/g and showed notable adsorption of Chicago Sky Blue and Congo Red dyes. | rsc.org |

| NiFc-MOF/NF | Oxygen Evolution Reaction (OER) | Functions as a robust electrocatalyst with a low overpotential (195 mV at 10 mA cm⁻²), where ferrocene units facilitate electron transfer. | nih.govhku.hk |

| CoFc-MOF | Oxygen Evolution Reaction (OER) | Acts as a precatalyst that transforms into a highly active metal oxyhydroxide, achieving an overpotential of 190 mV at 10 mA cm⁻². | acs.org |

| Indium-Organic Frameworks | Photoelectronics & Gas Separation | Compounds exhibit photoelectronic and redox activity; an indium-based MIL-53 analogue showed permanent porosity and gas separation capabilities. | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H10FeO4 |

|---|---|

Molecular Weight |

274.05 g/mol |

IUPAC Name |

cyclopenta-1,4-diene-1-carboxylic acid;iron(2+) |

InChI |

InChI=1S/2C6H5O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*1,3H,2H2,(H,7,8);/q2*-1;+2 |

InChI Key |

PCVSAUHZRBHEGJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC(=[C-]1)C(=O)O.C1C=CC(=[C-]1)C(=O)O.[Fe+2] |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies

Established Synthetic Pathways for 1,1'-Ferrocenedicarboxylic Acid

The preparation of 1,1'-ferrocenedicarboxylic acid can be achieved through several reliable methods, including the oxidation of acetylferrocene (B1663952) precursors and scalable techniques suitable for larger production.

A common and effective method for synthesizing 1,1'-ferrocenedicarboxylic acid involves the oxidation of 1,1'-diacetylferrocene. alfa-chemical.comdtic.mil This process, a haloform-type reaction, typically utilizes an oxidizing agent such as sodium hypochlorite (B82951) (NaClO) solution. alfa-chemical.comscispace.com The acetyl groups attached to the cyclopentadienyl (B1206354) rings are susceptible to oxidation. It is crucial to select an oxidant of moderate strength to avoid the oxidation of the ferrous ion within the ferrocene (B1249389) core. alfa-chemical.com

The reaction is generally performed in the dark by dissolving 1,1'-diacetylferrocene in a sodium hypochlorite solution. alfa-chemical.com Research has shown that optimal conditions involve a reaction temperature of 50°C and a molar ratio of 1,1'-diacetylferrocene to sodium hypochlorite of 1:2.3. alfa-chemical.com The process typically involves an initial reaction period at a lower temperature, followed by heating to complete the oxidation. alfa-chemical.com After the reaction, the mixture is cooled, and the product is precipitated by acidifying the solution with an acid like hydrochloric acid to a pH of 1-2. alfa-chemical.com Further purification can be achieved by dissolving the crude product in a basic solution, filtering, and re-precipitating with acid, followed by washing and drying. alfa-chemical.com Yields as high as 90-92% have been reported for the similar oxidation of 1,1'-diacetylferrocene. dtic.mil

Table 1: Optimized Conditions for Oxidation of 1,1'-Diacetylferrocene

| Parameter | Optimal Value |

|---|---|

| Oxidant | Sodium Hypochlorite (NaClO) |

| Molar Ratio (Substrate:Oxidant) | 1:2.3 |

| Temperature | 50°C |

| Reaction Environment | Dark |

This interactive table summarizes the key optimized parameters for the synthesis of 1,1'-ferrocenedicarboxylic acid from 1,1'-diacetylferrocene.

For applications requiring significant quantities of 1,1'-ferrocenedicarboxylic acid, efficient and scalable synthetic methods are essential. One prominent large-scale approach involves the preparation of 1,1'-bis(alkoxycarbonyl)ferrocene diesters, which are then hydrolyzed to the dicarboxylic acid. acs.orgwikipedia.org

This synthesis starts with the preparation of sodium (alkoxycarbonyl)cyclopentadienide salts, such as sodium (methoxycarbonyl)cyclopentadienide or sodium (ethoxycarbonyl)cyclopentadienide. acs.orgacs.orgresearchgate.net These salts are subsequently reacted with ferrous chloride (FeCl₂) to form the corresponding 1,1'-ferrocene diesters, fc(COOR)₂ (where R = Me or Et). acs.org The final step is the saponification of these diesters using a strong base like sodium hydroxide (B78521) in a solvent mixture such as ethanol (B145695) and water, which yields the sodium salt of 1,1'-ferrocenedicarboxylic acid. acs.org Acidification of the reaction mixture then precipitates the desired 1,1'-ferrocenedicarboxylic acid. acs.org This multi-step process has been optimized for large-scale production, providing a reliable route to this important ferrocene derivative for both academic research and industrial purposes. acs.orgacs.org

Advanced Derivatization Reactions and Functionalization Approaches

1,1'-Ferrocenedicarboxylic acid serves as a versatile starting material for a wide array of derivatives, enabling the synthesis of polymers, pharmaceuticals, and materials with unique electrochemical properties.

The conversion of the carboxylic acid groups into more reactive acyl halides is a critical step for many subsequent functionalizations. 1,1'-Ferrocenedicarbonyl chloride is the most common acyl halide derivative and is typically synthesized by treating 1,1'-ferrocenedicarboxylic acid with a chlorinating agent. nih.gov

Common reagents for this transformation include oxalyl chloride and thionyl chloride. scispace.comtandfonline.com When using oxalyl chloride, the reaction is often carried out in an inert solvent like dichloromethane (B109758) or benzene, sometimes with a catalytic amount of pyridine (B92270) or dimethylformamide (DMF). tandfonline.comoup.com The reaction with oxalyl chloride is particularly advantageous as the byproducts (CO, CO₂, and HCl) are gaseous, simplifying purification. One reported method achieved a high yield of 92% when reacting the diacid with oxalyl chloride in refluxing benzene. scispace.com The resulting 1,1'-ferrocenedicarbonyl chloride is a key intermediate for synthesizing esters, amides, and polymers. nih.govtandfonline.comoup.com

The synthesis of 1,1'-ferrocenediisocyanate from 1,1'-ferrocenedicarboxylic acid opens pathways to various polymers and cyclic compounds. The most common method for this conversion is the Curtius rearrangement. researchgate.netwikipedia.org This process involves converting the dicarboxylic acid into its corresponding diacyl azide (B81097), typically via the diacid chloride. researchgate.net The diacyl azide, upon heating in an inert solvent like toluene, undergoes rearrangement with the loss of nitrogen gas to yield 1,1'-ferrocenediisocyanate. wikipedia.orgcore.ac.uk

These isocyanate derivatives are valuable precursors for other functional molecules. For instance, they can be used to synthesize hydantoin (B18101) derivatives. researchgate.net The reaction of 1,1'-ferrocenediisocyanate with an α-amino acid, such as L-proline, in a solvent like tetrahydrofuran (B95107) (THF) under reflux leads to the formation of a bis-hydantoin. researchgate.net Hydantoins are a class of heterocyclic compounds with significant applications in medicinal chemistry. organic-chemistry.orgresearchgate.netscielo.org.mx

Table 2: Key Intermediates in Derivatization

| Starting Material | Reagent(s) | Intermediate | Subsequent Product |

|---|---|---|---|

| 1,1'-Ferrocenedicarboxylic Acid | Oxalyl Chloride | 1,1'-Ferrocenedicarbonyl Chloride | Esters, Amides |

| 1,1'-Ferrocenedicarbonyl Chloride | Sodium Azide | 1,1'-Ferrocenediacyl Azide | 1,1'-Ferrocenediisocyanate |

This interactive table outlines the reaction pathways from 1,1'-ferrocenedicarboxylic acid to its key derivatives.

The synthesis of ester and amide derivatives of 1,1'-ferrocenedicarboxylic acid is fundamental for creating a diverse range of functional materials, including redox-active polymers and modified biomolecules. nih.govresearchgate.net

Ester derivatives are typically prepared by reacting 1,1'-ferrocenedicarbonyl chloride with an appropriate alcohol or diol, often in the presence of a base like triethylamine (B128534) (TEA) to neutralize the HCl byproduct. tandfonline.comoup.com This method is widely used in solution polycondensation reactions to create ferrocene-containing polyesters. tandfonline.com

Amide derivatives can be synthesized through several routes. A common method involves the reaction of 1,1'-ferrocenedicarbonyl chloride with primary or secondary amines. dtic.milnih.gov This reaction is a straightforward nucleophilic acyl substitution. Alternatively, direct coupling methods can be employed, where 1,1'-ferrocenedicarboxylic acid is reacted with an amine in the presence of a peptide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and hydroxybenzotriazole (B1436442) (HOBt). researchgate.net This approach is particularly useful for coupling with sensitive molecules like amino acids and peptides. researchgate.net These amide-linked ferrocene compounds are explored for their unique electrochemical and biological properties. researchgate.net

Generation of Amine and Bio-Conjugates (e.g., Peptide Conjugates)

The derivatization of 1,1'-ferrocenedicarboxylic acid into amine and peptide conjugates represents a significant area of research, driven by the unique structural and electrochemical properties of the ferrocene scaffold. These conjugates are synthesized to mimic biological structures, act as electrochemical sensors, or serve as building blocks for more complex supramolecular assemblies.

A primary method for the synthesis of these conjugates involves the activation of the carboxylic acid groups, followed by coupling with amines or amino acid esters. Standard peptide coupling reagents, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in the presence of 1-Hydroxybenzotriazole (HOBt), are commonly employed to facilitate the formation of amide bonds. koreascience.kr This approach has been successfully used to create symmetrical ferrocene-peptide conjugates. For instance, the reaction of 1,1'-ferrocenedicarboxylic acid with hydroxyproline (B1673980) (Hyp) derivatives and glycine-hydroxyproline dipeptides has yielded the corresponding ferrocene-conjugated derivatives in moderate yields (30-45%). koreascience.kr

Another versatile route to amine derivatives proceeds through the Curtius rearrangement of 1,1'-ferrocenedicarbonyl azide. This intermediate, generated from the corresponding diacid chloride or directly from the dicarboxylic acid using diphenylphosphoryl azide (DPPA), rearranges to form 1,1'-diisocyanatoferrocene. sigmaaldrich.com This diisocyanate is a key precursor that can react with a variety of nucleophiles, including amines and alcohols, to yield ureas and carbamates, respectively. sigmaaldrich.comnih.gov This method allows for the large-scale synthesis of 1,1'-diaminoferrocene and its N-protected derivatives, such as the Boc-protected form. sigmaaldrich.comacs.org

The synthesis of unsymmetrical 1,1'-disubstituted ferrocene-peptide conjugates has also been explored. One strategy involves a multi-step process starting from 1,1'-ferrocenedicarboxylic acid, which is first converted to its dimethyl ester. Partial hydrolysis yields the monoester-monoacid, which can then be selectively functionalized. For example, Curtius rearrangement of the acid moiety to an amine, followed by protection (e.g., with a Boc group), provides a key intermediate, methyl 1'-Boc-aminoferrocene-1-carboxylate. scispace.comresearchgate.net The Boc group can be removed, and the free amine can then be coupled with an amino acid or peptide, while the ester on the other ring can be hydrolyzed and coupled with a different peptide, allowing for the creation of hetero-disubstituted peptide conjugates. researchgate.net

These synthetic strategies have enabled the creation of a diverse range of ferrocene-peptide conjugates, incorporating various amino acids such as L-alanine, L-valine, and L-isoleucine. researchgate.netchemimpex.com The resulting conjugates often exhibit intramolecular hydrogen bonding, which can influence their conformation and properties. core.ac.uk The ability to attach peptide sequences to the ferrocene core has opened avenues for their use as turn mimetics in peptidomimetics and in the development of electrochemical biosensors. srce.hrusask.ca

Table 1: Examples of Amine and Peptide Conjugates Derived from 1,1'-Ferrocenedicarboxylic Acid

| Derivative | Starting Material | Key Reagents/Method | Application/Significance | Reference(s) |

| Fc[CO-Hyp-OMe]₂ | 1,1'-Ferrocenedicarboxylic acid | EDC, HOBt, Hydroxyproline methyl ester | Symmetrical peptide conjugate | koreascience.kr |

| Fc[CO-Gly-Hyp-OMe]₂ | 1,1'-Ferrocenedicarboxylic acid | EDC, HOBt, Glycine-hydroxyproline methyl ester | Symmetrical dipeptide conjugate | koreascience.kr |

| 1,1'-Diaminoferrocene | 1,1'-Ferrocenedicarboxylic acid | SOCl₂, NaN₃ (Curtius rearrangement) | Precursor for various derivatives | sigmaaldrich.com |

| Fc(NHBoc)₂ | 1,1'-Ferrocenedicarbonyl azide | t-BuOH | Protected diamine for further functionalization | sigmaaldrich.com |

| CH₃O-Fc-NH-ΔPhe-COPh | Methyl 1'-Boc-aminoferrocene-1-carboxylate | TFA, 4-benzylidene-2-phenyl-4H-oxazol-5-one | Novel ferrocene-peptide conjugate for electrochemical studies | scispace.com |

| Acyclic diamine-linked Fc-peptide conjugates | 1,1'-Ferrocenedicarboxylic acid or its amino acid conjugates | Diaminoalkanes, coupling agents | Flexible conjugates with H-bonding networks | core.ac.uk |

Synthesis of Chiral Derivatives and Enantioselective Ligands

The synthesis of chiral derivatives of 1,1'-ferrocenedicarboxylic acid is of great interest, particularly for applications in asymmetric catalysis, where the ferrocene scaffold can provide a rigid and predictable framework for chiral ligands. The unique stereochemical properties of ferrocene, including the potential for planar chirality, make it an attractive target for the design of novel enantioselective catalysts. jst.go.jp

One of the most effective strategies for introducing chirality is through the derivatization of 1,1'-ferrocenedicarboxylic acid with chiral auxiliaries. For example, the condensation of 1,1'-ferrocenedicarbonyl dichloride with enantiopure amino acids, such as L-proline, can generate chiral diamides. nih.govresearchgate.net The chirality of the amino acid can induce a preferred helical conformation (P- or M-helicity) in the ferrocene core due to intramolecular hydrogen bonding between the peptide chains, effectively transferring the stereochemical information from the central chirality of the amino acid to the planar chirality of the ferrocene unit. researchgate.net

Another approach involves the asymmetric reduction of 1,1'-diacylferrocene, a precursor to the dicarboxylic acid, to yield chiral 1,1'-bis(hydroxyalkyl)ferrocenes. These diols can then be converted into other functional groups, such as diamines and diphosphines, which are valuable as chiral ligands in transition-metal-catalyzed reactions. jst.go.jp

Furthermore, planar chiral ferrocene derivatives can be synthesized through diastereoselective ortho-lithiation of a chiral ferrocenyl derivative. While this is more commonly applied to monosubstituted ferrocenes, the principles can be extended to 1,1'-disubstituted systems. By starting with a chiral group attached to one of the cyclopentadienyl rings, a subsequent substitution can be directed to a specific position, creating a planar chiral 1,1',2-trisubstituted ferrocene. nih.gov

The resulting chiral ligands derived from 1,1'-ferrocenedicarboxylic acid have shown significant promise in asymmetric catalysis. For instance, planar chiral ferrocene-based amido-phosphine ligands have been successfully employed as catalysts in asymmetric allylic alkylation reactions. sigmaaldrich.comchemicalbook.com The rigid structure of the ferrocene backbone, combined with the stereodirecting influence of the chiral substituents, allows for high levels of enantioselectivity in these transformations. The development of these synthetic methodologies continues to expand the toolbox for creating sophisticated chiral ligands for a wide range of asymmetric reactions. jst.go.jp

Table 2: Selected Chiral Derivatives and Ligands from 1,1'-Ferrocenedicarboxylic Acid

| Derivative Type | Synthetic Approach | Chiral Element | Application | Reference(s) |

| Chiral Diamides | Condensation of 1,1'-ferrocenedicarbonyl dichloride with L-proline | Central chirality of proline induces planar chirality | Chiral building blocks, peptidomimetics | nih.govresearchgate.net |

| Planar Chiral Amido-phosphine Ligands | Multi-step synthesis involving chiral auxiliaries | Planar chirality | Asymmetric allylic alkylation | sigmaaldrich.comchemicalbook.com |

| C₂-Symmetrical Ferrocenediol | Asymmetric reduction of 1,1'-diacylferrocene | Central chirality at the carbinol centers | Precursor for chiral diamines and diphosphines | jst.go.jp |

| Helically Chiral Peptides | Conjugation with homo- or heterochiral peptide sequences (e.g., Ala-Pro) | Induced helical chirality of the ferrocene core | Peptidomimetics, turn inducers | researchgate.net |

| Cylindrically Chiral Dicarboxylic Acids | Resolution or asymmetric synthesis | Cylindrical chirality | Bidentate Brønsted acid catalysis | koreascience.kr |

Coordination Chemistry and Metal Complexation Studies

1,1'-Ferrocenedicarboxylicacid as a Ligand in Transition Metal Complexes

The dicarboxylate nature of 1,1'-ferrocenedicarboxylic acid (often abbreviated as H₂fcdc) makes it an excellent candidate for linking metal centers. researchgate.netchemimpex.com The carboxylate groups can adopt various coordination modes, such as monodentate, bidentate chelating, and bidentate bridging, leading to a wide range of structural possibilities.

Synthesis and Characterization of Mononuclear and Polynuclear Metal Complexes

The reaction of 1,1'-ferrocenedicarboxylic acid with transition metal salts has yielded a plethora of mononuclear and polynuclear complexes. For instance, reactions with copper(II) and nickel(II) salts in the presence of pyridine (B92270) have resulted in the formation of a tetranuclear Cu₂Fe₂ mixed-metallic box and a tetranuclear heterobimetallic helix, respectively. nih.govacs.org In these discrete molecular complexes, the ferrocene (B1249389) ligand adopts a cisoid conformation. nih.gov

Furthermore, the interaction of 1,1'-ferrocenedicarboxylic acid with lanthanide ions has led to the creation of two-dimensional coordination polymers. nih.govacs.org In contrast to the discrete complexes, the ferrocene moiety in these extended networks typically exhibits a transoid conformation, which facilitates the formation of infinite structures. nih.gov A variety of lanthanide-based coordination polymers with zero-, one-, and two-dimensional structures have been synthesized under hydrothermal conditions, highlighting the influence of reaction parameters on the final architecture. bucea.edu.cn The synthesis of an aluminum-based metal-organic framework (MOF) with a MIL-53 architecture has also been reported, demonstrating the first permanently porous material derived from ferrocenedicarboxylate. rsc.org

Conformational Analysis of the Ferrocene Moiety (e.g., cisoid/transoid) in Coordination

A key structural feature of complexes derived from 1,1'-ferrocenedicarboxylic acid is the conformation of the ferrocene unit. The two cyclopentadienyl (B1206354) (Cp) rings can rotate relative to each other, leading to two primary conformations: cisoid (or synperiplanar), where the carboxylate groups are on the same side of the ferrocene moiety, and transoid (or antiperiplanar), where they are on opposite sides. nih.govnih.gov

The choice between the cisoid and transoid conformation is influenced by several factors, including the coordinating metal ion and the presence of ancillary ligands. nih.govnih.gov In the formation of discrete, finite complexes like molecular boxes or helices, the cisoid conformation is often favored as it brings the carboxylate groups into proximity, suitable for bridging a smaller number of metal centers. nih.govacs.org Conversely, the transoid conformation extends the ligand, making it ideal for forming infinite one-, two-, or three-dimensional coordination polymers. nih.govacs.org The conformational flexibility of the ferrocene moiety is therefore a critical determinant of the final complex architecture. nih.gov In some instances, both conformations have been observed within the same crystal structure, highlighting the subtle energetic balance between them. rsc.org

| Complex | Metal Ion(s) | Ferrocene Conformation | Resulting Architecture |

|---|---|---|---|

| Cu₂(fdc)₂(Py)₂(DMF)₂(H₂O)₂ | Cu(II), Fe(II) | Cisoid | Tetranuclear mixed-metallic box |

| Ni₂(fdc)₂(Py)₄(H₂O) | Ni(II), Fe(II) | Cisoid | Tetranuclear heterobimetallic helix |

| [La₂(fdc)₃(CH₃OH)₄]∞ | La(III), Fe(II) | Transoid | 2D coordination polymer |

| [Eu₂(fdc)₃(H₂O)₅]∞ | Eu(III), Fe(II) | Transoid | 2D coordination polymer |

| [Gd₂(fdc)₃(CH₃OH)₂(H₂O)₃]∞ | Gd(III), Fe(II) | Transoid | 2D coordination polymer |

Influence of Ancillary Ligands on Complex Architecture

Ancillary ligands, which are ligands other than the primary 1,1'-ferrocenedicarboxylate, play a significant role in dictating the final architecture of the resulting metal complexes. researchgate.netdntb.gov.ua These co-ligands can influence the coordination number and geometry of the metal centers, as well as introduce additional non-covalent interactions, such as hydrogen bonding and π-π stacking, which can direct the self-assembly process.

For example, the use of pyridine as an ancillary ligand in reactions with copper(II) and nickel(II) leads to the formation of discrete molecular complexes. nih.govacs.org In contrast, the absence of such capping ligands can favor the formation of extended coordination polymers. The choice of ancillary N-heterocycle ligands has been shown to direct the formation of 1D metal-organometallic networks. dntb.gov.ua The reaction conditions, including the choice of solvent and counterions, also have a significant impact on the resulting structure, often in conjunction with the effects of ancillary ligands. bucea.edu.cn The steric bulk and electronic properties of the ancillary ligands can also influence the packing of the complexes in the solid state.

Heterobimetallic and Heteropolynuclear Systems Incorporating this compound

The ability of 1,1'-ferrocenedicarboxylic acid to bridge different metal centers makes it a valuable component in the design and synthesis of heterobimetallic and heteropolynuclear systems. These mixed-metal complexes are of interest for their potential applications in areas such as catalysis, magnetism, and molecular electronics.

Design and Synthesis of Mixed-Metal Clusters and Cubane Core Structures

The synthesis of mixed-metal clusters often involves the reaction of 1,1'-ferrocenedicarboxylic acid with a combination of different metal salts. The previously mentioned tetranuclear Cu₂Fe₂ mixed-metallic box is a prime example of a discrete mixed-metal cluster. nih.govacs.org The design of such structures relies on controlling the coordination preferences of the different metal ions and the conformational behavior of the ferrocene ligand.

Supramolecular Assembly and Crystal Engineering

Self-Assembly Processes on Defined Substrates

The interaction of 1,1'-ferrocenedicarboxylic acid with various substrates highlights its adaptability in forming ordered monolayers through self-assembly, a process governed by a delicate balance of intermolecular and molecule-substrate interactions.

The self-assembly of 1,1'-ferrocenedicarboxylic acid on metallic surfaces is highly dependent on the reactivity of the substrate. researchgate.net On noble surfaces like gold (Au) and silver (Ag), the molecule-substrate interaction is generally weak, leading to assemblies primarily driven by intermolecular forces. researchgate.net

On the Au(111) surface, deposition from a methanol (B129727) solution results in a variety of coexisting supramolecular structures. aip.orgacs.org Low-temperature scanning tunneling microscopy reveals the presence of ordered dimer domains, tilted dimer rows, square tetramers, and distinct rectangular, chiral six-molecule clusters (hexamers). aip.orgacs.org These hexamers are believed to be metastable species that can form in solution during the deposition process. acs.orgnih.gov Mild annealing of the surface induces an evolution of these structures; at 50°C, the hexamers tend to disappear, while the number of tetramers and ordered tetramer rows increases. acs.orgacs.org Further annealing leads to the formation of chiral dimer domains, suggesting that ordered arrays of dimers represent the more thermodynamically stable configuration on Au(111). acs.orgacs.org The entire process appears to follow a kinetically controlled, stepwise growth mechanism. acs.org

On Ag(111), the interaction is also weak, resulting in the formation of complex self-assembled patterns dictated by weak intermolecular forces. researchgate.net In contrast, the more reactive Cu(110) surface induces a different assembly mechanism. researchgate.net

| Metallic Surface | Observed Supramolecular Structures | Primary Driving Force | Key Findings |

|---|---|---|---|

| Au(111) | Dimer rows, tilted dimers, square tetramers, chiral hexamers | Intermolecular Hydrogen Bonding | Metastable hexamers and tetramers evolve into more stable dimer domains upon annealing. acs.orgacs.org |

| Ag(111) | Complex self-assembled patterns | Weak Intermolecular Interactions | Molecule-substrate interaction is weak, similar to gold. researchgate.net |

| Cu(110) | Oriented perpendicular molecules | Molecule-Substrate Chemical Bonding | Surface-induced dehydrogenation of carboxylic groups leads to strong O-Cu bonds. researchgate.net |

On insulating surfaces, the anchoring of 1,1'-ferrocenedicarboxylic acid is crucial for the formation of stable, functional molecular structures. researchgate.net The interaction mechanisms vary depending on the chemical nature of the insulator.

On copper nitride (Cu3N) layers grown on a Cu(110) surface, the interaction is strong and chemically specific. researchgate.net Similar to the bare Cu(110) surface, the carboxylic groups of the FDA molecules undergo dehydrogenation, allowing the oxygen atoms to form strong chemical bonds with the copper atoms of the substrate. researchgate.net This robust anchoring dictates the orientation of the molecules on the surface. researchgate.net

Studies have also demonstrated the effective anchoring of FDA on the calcium fluoride (B91410) (CaF2(111)) surface, which is essential for creating functional molecular structures on insulators. researchgate.net Likewise, the molecule has been studied on calcite (CaCO3) surfaces. researchgate.net The carboxylic acid functional groups are known to bind preferentially to the calcite surface. nih.gov In a related context, FDA has been shown to influence the precipitation of calcium carbonate from solution, affecting the resulting polymorphism and morphology and leading to multi-level structures, which underscores the strong interaction between the carboxylic acid groups and the calcite crystal lattice. rsc.org

A key reaction pathway for 1,1'-ferrocenedicarboxylic acid on reactive surfaces is surface-induced dehydrogenation of its carboxylic acid (COOH) groups. researchgate.net This process is particularly evident on the Cu(110) surface and on Cu3N insulating layers. researchgate.net

Upon adsorption, the acidic proton of the carboxyl group is removed, and the resulting carboxylate (COO-) moiety forms strong, direct chemical bonds with the underlying copper atoms. researchgate.net This interaction is strong enough to anchor the molecules firmly to the surface and imposes a specific orientation, with the ferrocene (B1249389) cyclopentadienyl (B1206354) rings aligned perpendicularly to the substrate. researchgate.net This directed chemical bonding contrasts sharply with the physisorption observed on more inert surfaces like gold and silver, where the molecules lie flat and interact primarily with each other. researchgate.net

Hydrogen-Bonded Supramolecular Architectures

Hydrogen bonding is a primary directional force in the crystal engineering of 1,1'-ferrocenedicarboxylic acid, leading to predictable and stable supramolecular synthons.

The most fundamental hydrogen-bonded motif for 1,1'-ferrocenedicarboxylic acid is the formation of dimers. iucr.org In the solid state, the compound exists as hydrogen-bonded dimers where the molecules are related by a center of inversion. iucr.org X-ray and neutron diffraction studies of the triclinic crystal form reveal that both carboxylic acid groups of one molecule form hydrogen bonds with those of a second molecule. iucr.org This results in a robust arrangement with a total of four hydrogen bonds connecting the two molecules within the dimer. aip.org This strong dimerization prevents the large-amplitude rotations of the cyclopentadienyl rings that are observed in unsubstituted ferrocene. iucr.org This carboxylic acid dimer is a widely utilized and reliable synthon in surface self-assembly and crystal engineering. aip.org

The hydrogen-bonding capabilities of 1,1'-ferrocenedicarboxylic acid can be exploited to fabricate complex, highly ordered materials through co-assembly with complementary polymers. A notable example is the self-assembly of FDA with poly(4-(4-vinylphenylpyridine)) (P4VPPy). rsc.org

When co-dissolved in a suitable solvent like dimethyl sulfoxide, hydrogen bonds form between the carboxylic acid groups of FDA and the pyridine (B92270) units of the P4VPPy polymer. rsc.org This interaction drives the self-assembly process, resulting in a supramolecular aggregate with an unprecedented degree of molecular-level ordering for both the FDA molecules and the polymer chains. rsc.orgacs.org Structural analysis using high-voltage electron microscopy and X-ray diffraction confirmed that this hydrogen-bond-assisted assembly produces a highly ordered material with a face-centered cubic crystal structure. rsc.org In this architecture, the FDA molecules are uniformly distributed and linked at the molecular level through the polymeric bridges, creating a well-defined, bulk supramolecular material. acs.org

Supramolecular Isomerism in Metal-Organometallic Networks

Supramolecular isomerism in metal-organometallic networks (MOMNs) refers to the existence of different crystalline structures with the same chemical composition but distinct arrangements of the molecular components in the solid state. In networks involving 1,1'-ferrocenedicarboxylic acid (H₂Fdc), this phenomenon is particularly prominent due to the conformational flexibility of the ferrocenyl dicarboxylate ligand. The ability of the cyclopentadienyl (Cp) rings to rotate and the carboxylate groups to adopt different orientations allows for the formation of various structural topologies even with the same set of molecular building blocks. rsc.orgrsc.org

A series of one-dimensional (1D) MOMNs synthesized using 1,1'-ferrocenedicarboxylate (Fdc²⁻) as a bridging ligand, along with various transition metals (Cu(II), Co(II), Cd(II), and Zn(II)) and ancillary nitrogen-containing ligands, demonstrates this principle. rsc.org The resulting structures exhibit different chain motifs, such as zig-zag and helical, which are considered supramolecular isomers. The key factor driving the formation of these different isomers is the conformation of the flexible Fdc²⁻ ligand or the relative orientation of these units within the network. rsc.org

For instance, hydrothermal synthesis has yielded a series of 1D chains where the Fdc²⁻ anion acts as a bridge between metal centers that are also coordinated to chelating or monodentate nitrogen ligands. rsc.org The structural diversity observed in these compounds can be directly attributed to the conformational adaptability of the organometallic acid. This includes rotation around the Fe-Cp bonds and the flexible positioning of the carboxylate groups. rsc.org

A notable example of supramolecular isomerism is the concomitant formation of two distinct crystalline phases for a Co(II) complex incorporating the 5,5'-dimethyl-2,2'-bipyridine (5,5'-diMe-2,2'-bipy) ligand. rsc.org These two phases represent conformational supramolecular isomers, one featuring a zig-zag chain and the other a helical chain. rsc.orgrsc.org The subtle interplay of synthesis conditions and intermolecular forces dictates which isomeric form crystallizes.

The table below summarizes the different supramolecular isomers observed in some 1D metal-organometallic networks based on 1,1'-ferrocenedicarboxylate.

| Compound | Metal Ion | Ancillary Ligand | Chain Topology |

| {[Cu(1,10'-phen)(Fdc)]·H₂O}ₙ | Cu(II) | 1,10'-phenanthroline | Zig-zag rsc.org |

| {[Cu(5,5'diMe-2,2'-bipy)(Fdc)]·H₂O}ₙ | Cu(II) | 5,5'-dimethyl-2,2'-bipyridine | Zig-zag rsc.org |

| {[Co(5,5'diMe-2,2'-bipy)(Fdc)]·1.5H₂O}ₙ | Co(II) | 5,5'-dimethyl-2,2'-bipyridine | Helical rsc.org |

| {[Co(5,5'diMe-2,2'-bipy)(Fdc)]·H₂O}ₙ | Co(II) | 5,5'-dimethyl-2,2'-bipyridine | Zig-zag rsc.org |

| {[Cd(5,5'diMe-2,2'-bipy)(Fdc)(OH₂)]}ₙ | Cd(II) | 5,5'-dimethyl-2,2'-bipyridine | Zig-zag rsc.org |

Data sourced from Ospina-Castro et al. rsc.org

Principles of Crystal Engineering via Supramolecular Interactions

Crystal engineering is the rational design and synthesis of crystalline solids with desired structures and properties by controlling intermolecular interactions. usherbrooke.cadariobraga.it In the context of 1,1'-ferrocenedicarboxylic acid, its molecular structure offers several key features that are exploited in crystal engineering, primarily robust hydrogen bonding capabilities and conformational flexibility.

The two carboxylic acid groups on the 1,1'-ferrocenedicarboxylic acid molecule are potent hydrogen bond donors and acceptors. This allows for the formation of predictable and recurring supramolecular synthons, which are structural units formed by specific intermolecular interactions. aip.org The most common synthon involving carboxylic acids is the hydrogen-bonded dimer, where two acid groups form a cyclic motif with two strong hydrogen bonds. aip.org This predictable interaction is a cornerstone for building more complex, higher-dimensional architectures.

The self-assembly of 1,1'-ferrocenedicarboxylic acid with various organic diamines showcases the power of hydrogen bonding in directing crystal packing. Depending on the geometry and functionality of the co-forming amine, the resulting hydrogen bonds can generate one-dimensional chains, two-dimensional sheets, or complex three-dimensional networks. researchgate.net For example, adducts with methylamine (B109427) form 1D structures, while those with piperidine (B6355638) can generate 2D sheets. researchgate.net

A cisoid conformation tends to lead to the formation of discrete, finite structures like molecular boxes or helices. acs.org

A transoid conformation extends the molecule, favoring the formation of infinite 1D, 2D, or 3D networks. acs.org

This principle is demonstrated in the reaction of 1,1'-ferrocenedicarboxylate with different metal ions. Reactions with copper(II) and nickel(II) in the presence of pyridine result in discrete tetranuclear complexes where the ferrocene moiety is in a cisoid conformation. acs.org In contrast, reactions with lanthanide ions yield two-dimensional networks, where the transoid conformation of the ferrocene unit facilitates the extended structure. acs.org

The combination of strong, directional hydrogen bonds and the conformational adaptability of the ferrocene backbone makes 1,1'-ferrocenedicarboxylic acid a versatile building block in crystal engineering. These principles have been successfully applied to construct a variety of supramolecular assemblies, including porous MOFs like Al-MIL-53-FcDC, which exhibits permanent porosity and redox activity. rsc.org The predictable nature of these interactions allows for the targeted synthesis of materials with specific topologies and potential applications in areas like gas storage and catalysis. usherbrooke.carsc.org

| Supramolecular Interaction / Principle | Interacting Groups / Feature | Resulting Structure / Effect | Example System |

| Hydrogen Bonding (Carboxylic Acid Dimer) | -COOH --- HOOC- | Forms robust, predictable synthons aip.org | Self-assembled clusters on Au(111) aip.org |

| Hydrogen Bonding (Acid-Base) | -COOH --- N(amine) | Formation of 1D, 2D, or 3D networks researchgate.net | Adducts with various organic diamines researchgate.net |

| Conformational Flexibility (cisoid) | Cp rings eclipsed or near-eclipsed | Discrete, finite molecular complexes (e.g., boxes, helices) acs.org | Cu₂L₂ and Ni₂L₂ complexes (L = Fdc²⁻) acs.org |

| Conformational Flexibility (transoid) | Cp rings staggered | Extended, infinite networks (1D, 2D, 3D) acs.org | Lanthanide-based 2D networks acs.org |

| Coordination Bonding | -COO⁻ --- Metal Ion | Construction of Metal-Organic Frameworks (MOFs) rsc.org | Al-MIL-53-FcDC rsc.org |

Coordination Polymers and Metal Organic Frameworks Mofs Research

Design Principles for 1,1'-Ferrocenedicarboxylicacid-Based Coordination Polymers

The design of coordination polymers utilizing 1,1'-ferrocenedicarboxylate (fdc) as a ligand is predicated on several key principles. The flexibility of the fdc ligand, arising from the possible rotation of the cyclopentadienyl (B1206354) (Cp) rings around the Cp-Fe-Cp axis, allows for varied coordination environments and results in novel geometries. researchgate.net This conformational adaptability, combined with the choice of metal center and ancillary ligands, dictates the final dimensionality and topology of the resulting framework.

Two-dimensional networks are created when metal nodes are linked by organic ligands to form extended sheets or layers. The synthesis of 2D coordination polymers with 1,1'-ferrocenedicarboxylic acid has been achieved with various transition metals, including lanthanides. rsc.org The topology of these 2D networks can be controlled by reaction conditions such as solvents, counterions, and temperature. rsc.org The resulting structures can be quite complex, sometimes involving the interpenetration of multiple independent networks. For example, a cobalt-based MOF using 1,1'-ferrocenedicarboxylic acid and the ancillary ligand 4,4'-bipyridyl forms a 2D + 2D → 3D inclined polycatenated structure. rsc.org This highlights how the combination of the primary fdc linker and a secondary, or ancillary, ligand can lead to intricate, higher-dimensional structures built from 2D motifs.

The assembly of three-dimensional MOFs from 1,1'-ferrocenedicarboxylic acid represents a significant step towards creating robust, porous materials. A notable example is the synthesis of an aluminum-based MOF, Al-MIL-53-FcDC, which possesses a 3D framework with a MIL-53 architecture. rsc.org This material was synthesized under mild conditions and exhibits permanent porosity. rsc.org Another example is a cobalt-based MOF which, through the use of an ancillary ligand, forms a 3D inclined polycatenated framework from 2D layers. rsc.org The stability and porosity of these 3D frameworks are critical for their potential applications in areas like gas storage and catalysis. The formation of such 3D structures often relies on the careful selection of metal nodes and the strategic use of ancillary ligands to direct the assembly process.

Role of Metal Nodes and Ligand Conformations in MOF Construction

The structure and properties of MOFs are fundamentally determined by the interplay between the metal nodes and the organic linkers. The choice of metal ion influences the coordination geometry, while the conformation of the 1,1'-ferrocenedicarboxylic acid ligand can adapt to these geometries, leading to a wide array of framework topologies.

A wide range of transition metals and lanthanides have been successfully incorporated as nodes in coordination polymers and MOFs based on 1,1'-ferrocenedicarboxylic acid. The specific metal ion plays a crucial role in determining the final architecture of the material.

For instance, lanthanide ions (La, Eu, Gd) have been used to construct a series of coordination polymers with dimensionalities ranging from zero to two. rsc.orgnih.gov Cobalt has been employed to create a 3D polycatenated MOF with supercapacitor and dye adsorption properties. rsc.org Research has also documented the structural transformation of a cobalt-node MOF during electrocatalysis. researchgate.net Furthermore, an aluminum-based MOF with the MIL-53 architecture has been synthesized, demonstrating permanent porosity. rsc.org The use of other metals like zinc, copper, nickel, and cadmium is also prevalent in the construction of these advanced materials, each imparting distinct structural and functional characteristics to the final framework.

| Metal Node | Resulting Structure/Compound | Dimensionality | Key Findings |

|---|---|---|---|

| Lanthanides (Ln) | Ln-based CPs | 0D, 1D, 2D | Structure tuned by solvents, counterions, and temperature. rsc.org |

| Lanthanum (La) | [La2L3(CH3OH)4]∞ | Polymer | Used as a precursor for an Fe, La co-doped electrocatalyst. rsc.org |

| Cobalt (Co) | {[Co4(FcDCA)4(bpy)4(H2O)6]·11H2O}n | 3D | Inclined polycatenated MOF with supercapacitor properties. rsc.org |

| Aluminum (Al) | Al-MIL-53-FcDC | 3D | Permanently porous MOF with a MIL-53 architecture. rsc.org |

Ancillary, or secondary, ligands play a pivotal role in directing the topology and influencing the properties of MOFs constructed with 1,1'-ferrocenedicarboxylic acid. These additional ligands can bridge metal centers, modify the coordination environment, and prevent the formation of simple, densely packed structures, thereby promoting the creation of open, porous frameworks.

A clear example of this is the use of 4,4'-bipyridyl (bpy) in a cobalt-based system. rsc.org The inclusion of the linear 'bpy' ligand alongside the fdc linker leads to the formation of a complex 2D + 2D → 3D inclined polycatenated framework. rsc.org Without such a secondary ligand, a different, potentially less porous, structure would likely form. Similarly, in zinc(II)-based MOFs, the use of 1,10-phenanthroline as an ancillary ligand has been shown to result in one-dimensional zigzag chain structures. nih.gov The steric and electronic properties of these ancillary ligands are therefore critical design elements in the synthesis of functional MOFs with desired topologies.

| Primary Ligand | Ancillary Ligand | Metal Node | Resulting Topology |

|---|---|---|---|

| 1,1'-Ferrocenedicarboxylate | 4,4'-Bipyridyl | Cobalt (Co) | 2D + 2D → 3D inclined polycatenation rsc.org |

| Para Dicarboxylic Acids | 1,10-Phenanthroline | Zinc (Zn) | 1D zigzag chain nih.gov |

| Phthalic Acid | 2,2'-Bipyridine | Copper (Cu) | Multi-copper (II) cluster-based polymers nih.gov |

Conformational Freedom and Variable Coordination Modes of the Ferrocenyl Dicarboxylate Ligand

The 1,1'-ferrocenedicarboxylate (FcDC²⁻) ligand exhibits significant conformational flexibility, which plays a crucial role in determining the final architecture of coordination polymers and MOFs. This flexibility arises from the rotational freedom of the cyclopentadienyl (Cp) rings around the central iron atom. The orientation of the two carboxylate groups relative to each other can vary, leading to different conformers of the ligand within a single crystal structure.

A notable example is found in the scandium-based coordination polymer, [Sc₂(FcDC)₃], denoted as CAU-50. rsc.org In this structure, electron and powder diffraction studies revealed the presence of three distinct conformers of the same FcDC²⁻ ligand. rsc.org Two of these conformers act as connectors, bridging the scandium cations to form the extended framework, while the third conformer functions as a capping agent, terminating the coordination network. rsc.org This simultaneous observation of multiple conformers highlights the ligand's adaptability in satisfying the coordination preferences of the metal center.

The coordination modes of the carboxylate groups also contribute to the structural diversity of FcDC²⁻-based materials. The carboxylate moieties can bind to metal ions in various fashions, including monodentate, bidentate chelating, and bidentate bridging modes. This variability allows for the construction of frameworks with different dimensionalities and topologies.

For instance, in a series of indium-organic frameworks synthesized with 1,1'-ferrocenedicarboxylic acid, the diversity of the resulting structures was influenced by the coordination modes of the carboxylate groups and the presence of nitrogen-containing organic additives. researchgate.net Similarly, heteronuclear coordination polymers with the general formula ²∞[M(ccdc)₂] (where M = Zn²⁺, Cd²⁺, Cu²⁺ and ccdc⁻ = 1,1'-cobaltocenium dicarboxylate, a related ligand) demonstrate how the preferred coordination sphere of the metal ion dictates the final two-dimensional network structure. rsc.org

The inherent flexibility of the FcDC²⁻ ligand is a key factor in the structural adaptability of some MOFs. mdpi.com In an aluminum-based MOF with a MIL-53 architecture, Al-MIL-53-FcDC, changes in peak intensity and position in the powder X-ray diffraction pattern during solvent exchange indicate structural flexibility. researchgate.netrsc.org This "breathing" behavior, where the framework expands or contracts in response to guest molecules, is a direct consequence of the conformational freedom of the organic linker. mdpi.com

Table 1: Conformational and Coordination Characteristics of 1,1'-Ferrocenedicarboxylate Ligand

| Feature | Description | Example |

|---|---|---|

| Conformational Isomerism | The ligand can exist in multiple rotational conformations (conformers) within a single crystal structure due to the rotation of Cp rings. | In [Sc₂(FcDC)₃] (CAU-50), three distinct conformers are observed simultaneously, acting as both connectors and capping agents. rsc.org |

| Coordination Versatility | The carboxylate groups can coordinate to metal centers in various modes (monodentate, bidentate chelating, bidentate bridging). | The formation of diverse indium-organic frameworks is driven by the variable coordination of the FcDC²⁻ ligand. researchgate.net |

| Structural Flexibility | The ligand's ability to change conformation can impart flexibility to the entire MOF structure, leading to phenomena like "breathing". | The Al-MIL-53-FcDC framework shows structural changes upon solvent exchange, indicating framework flexibility. researchgate.netrsc.org |

Defect Engineering Strategies in this compound-Based MOFs

Defect engineering is a powerful strategy for tailoring the properties of MOFs by intentionally introducing imperfections into their crystalline structures. nih.govsemanticscholar.org These defects, such as missing linkers or metal clusters, can create open coordination sites, enhance porosity, and introduce new functionalities, which are often beneficial for applications like catalysis. rsc.org

In the context of 1,1'-ferrocenedicarboxylic acid-based MOFs, defect engineering has been employed to facilitate structural transformations and enhance catalytic activity. nih.gov A prominent strategy involves the mixed-ligand approach, where a "defective" ligand is introduced alongside the primary 1,1'-ferrocenedicarboxylic acid (Fc') linker during synthesis.

One study reports the construction of defective MOFs (denoted as NiFc'ₓFc₁₋ₓ) by combining Fc' with ferrocene (B1249389) carboxylic acid (Fc), which acts as the defective linker. nih.gov The incorporation of the monocarboxylate 'Fc' ligand leads to missing linker sites, creating a higher concentration of unsaturated metal centers within the framework. This approach allows for controllable regulation of the MOF's reconstruction process. nih.gov

Key findings from this defect engineering strategy include:

Accelerated Structural Transformation: The defective NiFc'ₓFc₁₋ₓ MOFs are more easily transformed into metal oxyhydroxides during the oxygen evolution reaction (OER) compared to the non-defective NiFc' MOF. nih.gov

Enhanced Catalytic Activity: The resulting metal oxyhydroxides derived from the defective MOFs exhibit superior OER catalytic activity. For example, NiFc'Fc grown on nickel foam showed an overpotential of 213 mV at a current density of 100 mA cm⁻², outperforming the undefective counterpart. nih.gov

Creation of Oxygen Vacancies: The metal oxyhydroxides formed from the defective MOFs contain a higher concentration of oxygen vacancies. nih.gov Theoretical calculations and experimental results suggest that these oxygen vacancies facilitate the adsorption of oxygen-containing intermediates on the active sites, thereby significantly boosting OER activity. nih.gov

The creation of defects can be influenced by various synthetic parameters, including reaction temperature, linker-to-metal ratio, and the rate of precipitation. nih.gov By carefully controlling these conditions, the concentration and type of defects in 1,1'-ferrocenedicarboxylic acid-based MOFs can be tuned to optimize their performance for specific applications.

Table 2: Defect Engineering in Ni-Ferrocenedicarboxylate MOFs

| MOF System | Defect Strategy | Effect of Defect | Enhanced Property |

|---|---|---|---|

| NiFc'ₓFc₁₋ₓ | Mixed-ligand approach using 1,1'-ferrocenedicarboxylic acid (Fc') and ferrocene carboxylic acid (Fc). nih.gov | Creation of unsaturated metal sites (missing linkers). nih.gov | Accelerated transformation to metal oxyhydroxides during OER. nih.gov |

Investigation of Structural Reconstruction of MOFs Under Specific Environmental Conditions

MOFs constructed with 1,1'-ferrocenedicarboxylic acid can undergo significant structural reconstruction when subjected to specific environmental conditions, particularly during electrochemical processes. nih.govchemrxiv.orgacs.org These transformations are not considered a failure of the material but are increasingly recognized as a crucial step in forming the true catalytically active species.

Research on a cobalt- and 1,1'-ferrocenedicarboxylic acid-based MOF (CoFc-MOF) provides a clear example of this phenomenon during the electrochemical oxygen evolution reaction (OER) in an alkaline electrolyte. nih.govacs.org In situ and ex situ investigations revealed that the CoFc-MOF acts as a precatalyst, undergoing a profound structural evolution under operating conditions. nih.govchemrxiv.org

The reconstruction process of the CoFc-MOF involves a two-step restructuring that ultimately generates a metal oxyhydroxide phase. nih.govacs.org This newly formed, MOF-derived material is the actual active catalyst for the OER. The intrinsic porosity and modular structure of the initial MOF are thought to play a role in tuning the properties of this evolved inorganic phase. chemrxiv.org

Details of the CoFc-MOF Structural Reconstruction:

Initial State: The as-synthesized CoFc-MOF possesses a layered monoclinic crystal structure. nih.govacs.org

Transformation Condition: Application of an electrochemical potential during the OER in an alkaline medium (e.g., 1 M KOH). nih.govacs.org

Final State: The MOF framework transforms into a mixed metal oxyhydroxide. nih.govacs.org

Catalytic Performance: The resulting MOF-derived catalyst, supported on nickel foam, demonstrates high activity for the OER, achieving a current density of 10 mA cm⁻² at a low overpotential of approximately 190 mV. nih.govchemrxiv.orgacs.org The catalytic activity was maintained at about 95% after 24 hours of operation. acs.org

This structural transformation highlights the dynamic nature of 1,1'-ferrocenedicarboxylic acid-based MOFs and underscores the importance of studying materials under realistic operating conditions to understand their true catalytic behavior. Using MOFs as sacrificial templates or precatalysts to generate highly active nanostructured catalysts is emerging as a powerful strategy in catalyst design. chemrxiv.org

Table 3: Summary of Compounds Mentioned

| Compound Name | Abbreviation/Formula |

|---|---|

| 1,1'-Ferrocenedicarboxylic acid | H₂FcDC / Fc' |

| 1,1'-Ferrocenedicarboxylate | FcDC²⁻ |

| Cobalt-1,1'-ferrocenedicarboxylate MOF | CoFc-MOF |

| Nickel-1,1'-ferrocenedicarboxylate MOF | NiFc' |

| Defective Nickel-ferrocene carboxylate MOF | NiFc'ₓFc₁₋ₓ |

| Scandium-1,1'-ferrocenedicarboxylate Polymer | [Sc₂(FcDC)₃] / CAU-50 |

| Aluminum-1,1'-ferrocenedicarboxylate MOF | Al-MIL-53-FcDC |

| Ferrocene carboxylic acid | Fc |

Electrochemical and Electronic Transport Investigations

Fundamental Redox Activity of the Ferrocenyl Moiety

The ferrocene (B1249389)/ferrocenium (B1229745) (Fc/Fc⁺) redox couple is a cornerstone of organometallic electrochemistry, known for its stability and reversible one-electron transfer process. whiterose.ac.uk In 1,1'-ferrocenedicarboxylic acid, this inherent redox activity is preserved, making it a valuable building block for electrochemically active systems. chemimpex.com

Cyclic voltammetry (CV) is a primary technique for characterizing the redox behavior of 1,1'-ferrocenedicarboxylic acid. Studies have consistently demonstrated that the ferrocenyl core undergoes a chemically reversible one-electron oxidation to the corresponding ferrocenium ion. This process is typically observed as a pair of well-defined oxidation and reduction peaks in a cyclic voltammogram.

In research involving metal-organic frameworks (MOFs) where 1,1'-ferrocenedicarboxylic acid (referred to as H₂FcDC) acts as an organic linker, the redox activity of the ferrocene unit remains accessible. For an aluminum-based MOF, Al-MIL-53-FcDC, a reversible oxidation signal was observed at 0.75 V and a corresponding reduction signal at 0.64 V (vs. Ag). rsc.org This reversibility was maintained for over forty CV cycles, highlighting the electrochemical stability of the ferrocene moiety within the polymer structure. rsc.org Similarly, in a study of indium-based MOFs, a redox process for the dicarboxylate linker (FcDC²⁻) was identified with an oxidation wave between 0.86 and 0.97 V and a reduction wave between 0.69 and 0.80 V. nih.gov

Another study focusing on the electrochemical detection of hypochlorite (B82951) ions reported that 1,1'-ferrocenedicarboxylic acid (FcDCA) exhibited reversible oxidation and reduction peaks at 0.21 V and 0.15 V, respectively (vs. Ag/AgCl). electrochemsci.org The variation in reported potentials across different studies can be attributed to differences in the experimental conditions, such as the solvent, supporting electrolyte, and the chemical environment of the molecule (e.g., free in solution versus incorporated into a solid-state structure).

| System | Oxidation Potential (E_ox) | Reduction Potential (E_red) | Reference Electrode | Source |

|---|---|---|---|---|

| Al-MIL-53-FcDC MOF | 0.75 V | 0.64 V | Ag | rsc.org |

| In(OH)(FcDC) MOF | 0.86 - 0.97 V | 0.69 - 0.80 V | Not Specified | nih.gov |

| FcDCA in solution | 0.21 V | 0.15 V | Ag/AgCl | electrochemsci.org |

In discrete bimetallic complexes, the electronic interaction is more direct. Studies on Ti/Fe complexes, for instance, utilize bifunctional ferrocene derivatives to create systems where the two different metal centers can influence each other's properties. acs.org The redox potential of the ferrocene unit in such systems can be tuned by the electronic nature of the second metal center and its coordination environment. This electronic communication is crucial for developing materials with cooperative functions, such as redox-switchable catalysts or sensors.

Electronic Transport Properties in Molecular Junctions

The ability of 1,1'-ferrocenedicarboxylic acid to bridge two electrodes has made it a subject of investigation in the field of molecular electronics. These studies aim to understand how charge is transported through a single molecule or a self-assembled monolayer.

Theoretical investigations using first-principles methods have been employed to model the behavior of 1,1'-ferrocenedicarboxylic acid in a molecular junction. nih.govresearchgate.net For a molecule sandwiched between two aluminum (Al(111)) electrodes, calculations of the transmission spectra and current-voltage (I-V) characteristics have been performed. nih.govresearchgate.net These theoretical studies reveal that the I-V curves are generally asymmetric and that the transport is typically spin-independent in the absence of an external field. nih.govresearchgate.net

Experimentally, planar tunnel junctions fabricated by self-assembling 1,1'-ferrocenedicarboxylic acid onto the native oxide of an aluminum film and capping it with a second aluminum layer have shown remarkable behavior. nih.gov These junctions exhibit strong, reversible, and stable hysteretic switching of the differential conductance, with changes of up to tenfold. nih.gov This significant switching behavior is attributed to the modification of the tunnel barrier profile caused by the oxidation and reduction of the embedded ferrocene moieties, a phenomenon not observed in control junctions using simple dicarboxylic acids. nih.gov

The way a molecule connects to the electrodes—its anchoring structure—and the material of the electrodes themselves are critical factors that govern electronic transport. researchgate.netmdpi.com Theoretical models have shown that the conductance of a 1,1'-ferrocenedicarboxylic acid junction varies significantly with the anchoring geometry of the carboxylic acid groups to the Al(111) electrodes. nih.govresearchgate.net The carboxylate groups can bind to the electrode surface in various configurations (e.g., monodentate, bidentate), each resulting in a different degree of electronic coupling and, consequently, different transport properties.

The choice of electrode material also plays a fundamental role. mdpi.com Differences in the work function and chemical affinity between materials like gold (Au), silver (Ag), platinum (Pt), and aluminum (Al) lead to different energy level alignments between the molecule's frontier orbitals and the electrode's Fermi level. mdpi.com For instance, the second carboxylic acid group in 1,1'-ferrocenedicarboxylic acid has been shown to act as a protecting group for the ferrocene moiety during the deposition of a top aluminum electrode, a function that is crucial for preserving the molecule's integrity and function. nih.gov In a different context, the molecule has been shown to form a highly stable, robust "quadruped" binding motif on insulator surfaces like calcium fluoride (B91410) (CaF₂(111)), demonstrating its versatile anchoring capabilities. acs.org

The field of spintronics explores the use of the electron's spin, in addition to its charge, for information processing. Ferrocene-based molecules are of interest due to the presence of the transition metal iron atom. First-principles studies on 1,1'-ferrocenedicarboxylic acid junctions with Al(111) electrodes have found that while the current is largely spin-independent under zero gate voltage, the application of a gate potential can induce a spin-polarized current. nih.govresearchgate.net This suggests that the conductance can be fine-tuned and that the relative contribution of the two spin channels (spin-up and spin-down) can be varied with the applied bias and gate voltages. nih.gov

The ability of a molecular junction to favor the transport of one spin orientation over the other is quantified by its spin filtering efficiency (SFE). While direct experimental SFE values for 1,1'-ferrocenedicarboxylic acid are not widely reported, related studies on other ferrocene derivatives provide insight. For example, theoretical work on ethynyl-terminated ferrocene junctions shows that SFE can be significantly affected by the molecular structure and the applied bias voltage, with some configurations predicted to have SFE values exceeding 80% at low bias. mdpi.com These findings underscore the potential of ferrocene-based molecular systems, including 1,1'-ferrocenedicarboxylic acid, as components in future spintronic devices. researchgate.netmdpi.com

Electrochemical Behavior of Surface-Modified Electrodes and Polymeric Films

1,1'-Ferrocenedicarboxylic acid (FDCA) is a valuable redox-active molecule for constructing self-assembled monolayers (SAMs) on electrode surfaces, which serve as well-defined platforms for studying electron transfer (ET) kinetics. csir.co.zanih.gov These SAMs are typically formed by covalently attaching FDCA to a base monolayer, such as cysteamine, on a gold (Au) electrode. csir.co.zaresearchgate.net The carboxylic acid groups of FDCA are activated to form amide bonds with the amine groups of the cysteamine, resulting in a surface-bound layer of ferrocene units (Au-Cys-FDCA). csir.co.za

The electron transfer properties of these modified electrodes are commonly investigated using electrochemical techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). csir.co.zanih.gov In CV studies of FDCA-based SAMs, the electrochemical stability and redox activity are confirmed by the presence of reversible oxidation-reduction peaks corresponding to the Fe(II)/Fe(III) couple of the ferrocene moiety. csir.co.za The kinetics of electron transfer can be quantified by the heterogeneous electron transfer rate constant, k_ET. nih.gov

Research has shown that the molecular environment significantly impacts ET kinetics. For instance, in a study comparing FDCA and ferrocene monocarboxylic acid (FMCA) SAMs, the electron transfer rate constants were found to be influenced by the presence of co-adsorbed single-walled carbon nanotubes (SWCNTs). csir.co.zaresearchgate.net The rate constants were observed to decrease in the order: Au-Cys-FMCA > Au-Cys-SWCNT/FDCA > Au-Cys-FDCA > Au-Cys-SWCNT/FMCA. csir.co.zaresearchgate.net This trend was attributed to factors including the specific location and environment of the ferrocene units, interactions between adjacent ferrocene molecules, and electrostatic interactions with the redox probe in the electrolyte solution. csir.co.za The integrity of the SAM is crucial, as defect sites can lead to different ET mechanisms, such as defect-driven direct electron transfer rather than the expected tunneling mechanism through the molecular linker. nsf.govacs.org

| Modified Electrode | Electron Transfer Rate Trend | Investigative Technique | Reference |

|---|---|---|---|

| Au-Cys-FDCA | Slower than Au-Cys-FMCA and Au-Cys-SWCNT/FDCA | Cyclic Voltammetry, EIS | csir.co.zaresearchgate.net |

| Au-Cys-SWCNT/FDCA | Faster than Au-Cys-FDCA | Cyclic Voltammetry, EIS | csir.co.zaresearchgate.net |

| General Ferrocene SAMs | Dependent on SAM linker length and defect sites | Cyclic Voltammetry | nsf.govacs.org |

1,1'-Ferrocenedicarboxylic acid serves as a monomer or a key component in the formation of advanced polymeric materials and films, including those prepared through processes involving oxidation. One method involves the synthesis of ferrocene-containing polyesters. For example, poly(diethyleneglycol 1,1'-ferrocene dicarboxylate) (PDEFD) has been synthesized via solution polycondensation. tandfonline.com This process begins with the conversion of 1,1'-ferrocenedicarboxylic acid into its more reactive derivative, 1,1'-ferrocenedicarbonyl chloride, using a chlorinating agent. tandfonline.com The subsequent reaction of this diacyl chloride with a diol (diethylene glycol) yields the polyester. While this is a condensation reaction, the resulting ferrocene-containing polymer retains its redox activity, which can be triggered by oxidation. tandfonline.com

Another innovative approach utilizes 1,1'-ferrocenedicarboxylic acid in the fabrication of porous inorganic films through a sacrificial template method that involves an oxidative step. In this process, porous poly(ionic liquid) (PIL) membranes are created through ionic complexation between an imidazolium-based PIL and 1,1'-ferrocenedicarboxylic acid. researchgate.net This creates a hybrid organic-inorganic membrane. Subsequent aerobic pyrolysis (a high-temperature oxidation process) of this hybrid membrane removes the organic components and converts the ferrocene units into iron oxide. researchgate.net This method successfully transforms the ferrocene-containing polymer membrane into a freestanding, porous iron oxide film, demonstrating the utility of the ferrocene monomer as a precursor for metal oxide materials. researchgate.net The microstructure of the final porous film can be controlled by adjusting the initial ratio of the PIL to the dicarboxylic acid. researchgate.net

| Material/Film | Precursor | Formation Method | Key Characteristic | Reference |

|---|---|---|---|---|

| Poly(diethyleneglycol 1,1'-ferrocene dicarboxylate) (PDEFD) | 1,1'-Ferrocenedicarbonyl chloride | Solution Polycondensation | Redox-active polyester | tandfonline.com |

| Porous Iron Oxide Film | PIL / 1,1'-Ferrocenedicarboxylic acid complex | Ionic Complexation followed by Aerobic Pyrolysis | Freestanding porous inorganic film | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory has become a cornerstone for studying 1,1'-ferrocenedicarboxylic acid, offering detailed insights that complement experimental findings.

DFT calculations have been employed to understand the energetics of 1,1'-ferrocenedicarboxylic acid adsorption on various substrates. These calculations are crucial for predicting the stability and formation of self-assembled monolayers. For instance, total energy DFT calculations have been used to corroborate experimental findings on the self-assembly of 1,1'-ferrocenedicarboxylic acid on metallic and insulating surfaces. acs.org

Studies combining experimental techniques like Microscopic Thermal Desorption Analysis (MTDA) with DFT calculations have determined adsorption energies and revealed the presence of activation energy barriers for the formation of different growth polymorphs on surfaces. researchgate.netcnislab.com This combined approach provides a nuanced understanding of the kinetic and thermodynamic factors governing surface assembly. cnislab.com For example, on highly oriented pyrolytic graphite (B72142) (HOPG), two distinct polymorphs, 1D islands and 1D chains, were identified, with DFT calculations helping to rationalize their relative abundance based on adsorption and activation energies. cnislab.com

Table 1: Calculated Adsorption and Activation Energies for Ferrocene (B1249389) Derivative Polymorphs on HOPG Note: This data is for ferrocene derivatives and illustrates the principles applied to 1,1'-ferrocenedicarboxylic acid studies.

| Polymorph | Adsorption Energy (Ead) | Activation Energy (Ea) | Reference |

|---|---|---|---|

| 1D Island | Energetically preferred | Lower barrier | cnislab.com |

| 1D Chain | Less energetically preferred | Higher barrier | cnislab.com |

The structural and electronic properties of 1,1'-ferrocenedicarboxylic acid on different surfaces have been extensively investigated using DFT, often in conjunction with high-resolution imaging and spectroscopy techniques like noncontact atomic force microscopy (ncAFM/STM) and X-ray photoelectron spectroscopy (XPS). acs.org These studies reveal that the interaction with the substrate significantly influences the molecule's adsorption geometry and the chemical state of its carboxylic acid groups. acs.org

On noble metal surfaces such as gold (Au(111)) and silver (Ag(111)), the molecule exhibits weak interaction, leading to complex self-assembled patterns primarily driven by intermolecular hydrogen bonds. acs.org In contrast, on more reactive surfaces like copper (Cu(110) and Cu3N/Cu(110)), DFT analysis shows that the carboxylic groups undergo deprotonation. acs.org The resulting oxygen atoms form strong chemical bonds with the copper substrate atoms, which in turn dictates a perpendicular orientation of the ferrocene cyclopentadienyl (B1206354) rings relative to the surface. acs.org DFT and time-dependent DFT (TDDFT) calculations have also been used to provide a complete chemical characterization of the molecule at the single-molecule level on a Cu(100) surface. nsf.gov

DFT simulations have been crucial in understanding the formation of complex supramolecular structures. When deposited on a Au(111) surface from a methanol (B129727) solution, 1,1'-ferrocenedicarboxylic acid is observed to form well-defined, chiral, six-molecule clusters. aip.org Electronic structure calculations helped to identify these metastable supramolecular structures and follow their evolution under mild annealing. researchgate.net These calculations support experimental evidence suggesting that these hexamers can exist as metastable species in solution before deposition. researchgate.net

The deprotonation of the carboxylic acid groups is a key effect simulated by DFT. On reactive surfaces like copper, calculations confirm the loss of protons from the -COOH groups, leading to a strong carboxylate-surface bond. acs.orgnsf.gov This deprotonation is a critical factor in determining the final assembled structure, shifting the balance from intermolecular hydrogen bonding to molecule-substrate chemical bonding. acs.org DFT calculations also suggest that in certain cocrystals, a tautomeric salt-like structure with deprotonated acid and protonated co-former is the most stable model. researchgate.net

First-principles DFT calculations are essential for predicting the electronic structure and charge transport properties of 1,1'-ferrocenedicarboxylic acid, particularly in molecular junction setups. nih.govresearchgate.net The frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), have been calculated. whiterose.ac.uk These calculations typically show that the HOMO is centered on the iron atom with d-orbital character, while the LUMO is primarily located on the ligands. whiterose.ac.uk

When the molecule is sandwiched between electrodes, such as Al(111), DFT calculations of the transmission spectra and current-voltage (I-V) characteristics reveal how electronic structure governs transport. nih.govresearchgate.net The I-V curves are found to be asymmetric and dependent on the specific anchoring geometry of the molecule to the electrodes. nih.govresearchgate.net Furthermore, DFT can model the effect of a gate potential, which can tune the molecular conductance and even induce spin-polarized currents. nih.govresearchgate.net These theoretical studies are vital for designing and understanding potential applications in molecular electronics and spintronics. nih.gov

Molecular Dynamics Simulations and Force Field Development